N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with two key groups:
- 2-((4-Fluorophenyl)amino)-2-oxoethyl: An acetamide group with a para-fluorinated aniline, enhancing hydrogen-bonding capacity and modulating electronic properties via the fluorine atom.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c23-17-2-4-18(5-3-17)25-21(27)13-26-9-7-16(8-10-26)22(28)24-12-15-1-6-19-20(11-15)30-14-29-19/h1-6,11,16H,7-10,12-14H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEZGDYAAXMXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound known for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and an oxoethyl group attached to a fluorophenyl amine. Its molecular formula is with a molecular weight of approximately 373.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole possess cytotoxic effects against various cancer cell lines. One study reported that certain benzodioxole derivatives inhibited cell proliferation in solid tumor models, suggesting that this compound may also exhibit similar effects due to its structural similarity .
The proposed mechanism of action for compounds in this class often involves the inhibition of key signaling pathways associated with cancer progression. For example, the inhibition of the NF-kB pathway has been highlighted as a crucial mechanism through which these compounds exert their anticancer effects. This pathway is known to regulate genes involved in cell survival and proliferation .
Case Studies
- Case Study on Cytotoxicity : A study focusing on the cytotoxic effects of piperidine derivatives revealed that compounds with similar structures to the target compound induced apoptosis in cancer cells through ROS-mediated pathways . The findings suggest that this compound may similarly induce apoptosis via oxidative stress mechanisms.
- Inhibition of Cancer Cell Growth : Another study demonstrated that related compounds inhibited the growth of various cancer cell lines by disrupting cell cycle progression and inducing apoptosis . The specific effects on different cancer types suggest a broad spectrum of activity.
Antimicrobial Activity
While primarily studied for its anticancer properties, some derivatives have shown promising antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, although detailed studies on the target compound are still lacking .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Limited activity against certain pathogens | |
| Signaling Pathway | Inhibition of NF-kB pathway |
Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Activity |
|---|---|---|
| This compound | 373.39 | Anticancer, antimicrobial |
| Pyrrolidine dithiocarbamate | 174.23 | Anti-inflammatory, anticancer |
| Benzodioxole derivatives | Varies | Cytotoxicity against cancer cells |
Scientific Research Applications
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against influenza A viruses. A patent (US9422291B2) describes small molecule inhibitors that include derivatives of this compound, demonstrating efficacy in inhibiting viral replication. The research highlights the potential of such compounds in developing antiviral therapies, especially in the context of emerging viral infections .
COX-II Inhibition
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide may exhibit selective inhibition of cyclooxygenase-II (COX-II). COX-II is an enzyme involved in inflammatory processes and pain pathways. Studies have shown that modifications to the piperidine structure can enhance selectivity and potency against COX-II, which is crucial for developing anti-inflammatory medications .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. The incorporation of fluorophenyl and dioxole moieties is believed to enhance the compound's ability to interact with cancer cell receptors. Research has suggested that derivatives can induce apoptosis in cancer cells through various mechanisms, including receptor antagonism and modulation of signaling pathways .
Synthetic Utility
The synthesis of this compound has been explored as a versatile approach for creating other bioactive molecules. Its synthetic route allows for late-stage functionalization, which is beneficial for drug discovery processes. The ability to modify existing structures to enhance biological activity is a critical aspect of medicinal chemistry .
Influenza Treatment
A notable case study involved the use of derivatives based on this compound in preclinical models of influenza infection. Results indicated significant reductions in viral load and improved survival rates in treated subjects compared to controls, underscoring its potential as a therapeutic agent against influenza viruses .
Anti-inflammatory Research
In another study focusing on COX-II inhibitors, a series of compounds derived from similar piperidine structures demonstrated varying degrees of anti-inflammatory activity in vitro and in vivo. The most potent derivatives exhibited IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Variations
The target compound’s piperidine-4-carboxamide core distinguishes it from analogs with alternative heterocycles:
Substituent Analysis
Fluorinated Aromatic Groups
- 4-Fluorophenyl (Target Compound) : The para-fluorine atom enhances electronegativity, improving binding affinity to aromatic residues in target proteins (e.g., dopamine or serotonin receptors) .
- 2-Fluoroanilino (): Ortho-substitution may sterically hinder interactions compared to para-substitution, reducing potency but improving selectivity .
Benzodioxole Derivatives
Physicochemical and Pharmacokinetic Properties (Hypothetical)
Based on structural analogs:
- LogP : The benzo[d][1,3]dioxole and fluorophenyl groups suggest moderate hydrophobicity (LogP ~3–4), comparable to ’s compound .
- Solubility : The carboxamide and piperidine groups may enhance aqueous solubility versus thioamide derivatives () .
- Metabolic Stability: Fluorine atoms and benzodioxole moieties likely reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
